molecular formula C11H13NO B3148871 N-(4-methylbenzyl)acrylamide CAS No. 66005-03-6

N-(4-methylbenzyl)acrylamide

Cat. No.: B3148871
CAS No.: 66005-03-6
M. Wt: 175.23 g/mol
InChI Key: KMVFXRUAQUPAJQ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)acrylamide (CAS 66005-03-6) is an N-substituted acrylamide derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound serves as a valuable building block in organic synthesis and polymer science. The structure features an acrylamide group, which allows for facile polymerization, typically via free-radical mechanisms, and a 4-methylbenzyl group attached to the amide nitrogen, which can be used to fine-tune the properties of the resulting polymers . This monomer is primarily used in research to create functional polymers and hydrogels with tailored characteristics. The rigidity of the benzyl group and the nature of the substituent on the aromatic ring can influence the physical properties of the polymer, such as its water absorption and retention capabilities . Researchers utilize derivatives like this to develop "smart" materials that can respond to external stimuli like temperature or pH. Similar acrylamide compounds are extensively employed in the synthesis of hydrogels for biomedical applications, including controlled drug delivery systems and wound dressings . The product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for Research Use Only and is not classified or sold for human or veterinary diagnostic, therapeutic, or any other personal uses. Proper safety protocols should be followed when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFXRUAQUPAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Methylbenzyl Acrylamide Monomer Preparation

Design and Optimization of Amidation Reactions for N-Alkylation of Acrylamide (B121943)

The primary goal in synthesizing N-(4-methylbenzyl)acrylamide is the effective N-alkylation of an acrylamide backbone with a 4-methylbenzyl group. This can be achieved through several strategic pathways, each with its own set of optimized conditions.

Traditional methods for preparing N-substituted acrylamides, including this compound, rely on robust and well-documented chemical reactions. These pathways are widely used due to their reliability and straightforward nature.

One of the most common methods is the Schotten-Baumann reaction , which involves the acylation of 4-methylbenzylamine (B130917) with acryloyl chloride. mdpi.comrsc.orgnih.gov This reaction is typically performed in a two-phase system or in an inert organic solvent in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. mdpi.comgoogle.com The reaction is often conducted at low temperatures (e.g., 0-5°C) to control its exothermic nature and minimize side reactions, such as Michael addition to the acryloyl system.

Another established route is the Ritter reaction , a versatile method for preparing N-substituted amides. orgsyn.org In a plausible adaptation for this specific monomer, 4-methylbenzyl alcohol would be reacted with acrylonitrile (B1666552) in the presence of a strong acid catalyst, like concentrated sulfuric acid. orgsyn.org The reaction proceeds through a stable benzylic carbocation intermediate, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the nitrilium ion intermediate yields the desired this compound.

A third conventional approach involves the direct N-alkylation of acrylamide . This can be accomplished by reacting acrylamide with a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) in the presence of a strong base, such as sodium hydride, which deprotonates the amide nitrogen to form a more nucleophilic amide anion. stackexchange.com Alternatively, Lewis acid catalysts can be employed to facilitate the reaction between acrylamide and the alkyl chloride under milder conditions, proceeding via an exothermic reaction that generates hydrogen chloride gas. google.com

Table 1: Comparison of Conventional Synthetic Pathways
MethodReactantsTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann Reaction4-methylbenzylamine + Acryloyl chlorideBase (e.g., Triethylamine), Inert Solvent (e.g., DCM), 0-25°C mdpi.comHigh yield, Generally fast reactionRequires handling of corrosive acryloyl chloride
Ritter Reaction4-methylbenzyl alcohol + AcrylonitrileStrong acid (e.g., H₂SO₄), 0-25°C orgsyn.orgUses readily available starting materialsRequires strongly acidic conditions, potential for side reactions
Direct N-AlkylationAcrylamide + 4-methylbenzyl halideStrong base (e.g., NaH) or Lewis Acid, Organic Solvent (e.g., THF, DMF) google.commdpi.comDirect formation of the target moleculeRisk of O-alkylation, potential for di-alkylation

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and efficient methods. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. mdpi.com

Catalytic Aminolysis: One promising green alternative is the catalyzed aminolysis of acrylic esters (e.g., methyl acrylate) with 4-methylbenzylamine. Various tin derivatives have been shown to effectively catalyze this reaction, selectively promoting the desired amidation over the competing Michael addition. google.com This method avoids the use of stoichiometric amounts of base and the generation of salt byproducts.

Enzymatic Synthesis: Biocatalysis represents a frontier in green synthesis. The enzyme nitrile hydratase, used industrially to produce acrylamide from acrylonitrile with 100% selectivity and no waste, exemplifies the power of this approach. mdpi.com While a direct enzymatic route to this compound is not yet standard, research into engineered enzymes or whole-cell systems could provide a highly selective and environmentally benign pathway in the future.

Solvent-Free and Microwave-Assisted Reactions: The principles of green chemistry also encourage the reduction or elimination of volatile organic solvents. nih.gov Microwave-assisted, solvent-free N-alkylation of amides has been demonstrated as a rapid and efficient method. mdpi.com A mixture of acrylamide, 4-methylbenzyl chloride, and a solid base like potassium carbonate could be irradiated with microwaves, potentially leading to a significant reduction in reaction time and energy consumption compared to conventional heating. mdpi.com

Table 2: Overview of Green and Catalytic Approaches
ApproachKey FeaturesPotential Advantages
Catalytic AminolysisUses acrylic esters instead of acryloyl chloride; employs tin-based catalysts. google.comAvoids corrosive reagents and salt byproducts; improves atom economy.
Enzymatic SynthesisUtilizes enzymes for high selectivity under mild aqueous conditions. mdpi.comExtremely high selectivity, minimal waste, biodegradable catalyst, operates at ambient temperature and pressure.
Microwave-Assisted SynthesisSolvent-free conditions with microwave irradiation. mdpi.comDrastically reduced reaction times, energy efficiency, reduced solvent waste.

Advanced Purification and Characterization Protocols for High-Purity Monomer Isolation

The isolation of high-purity this compound is critical, as impurities can adversely affect subsequent polymerization processes. Advanced purification protocols are designed to remove unreacted starting materials, catalysts, and byproducts.

Purification Techniques: Following synthesis, the crude product is typically subjected to a series of purification steps. An initial aqueous work-up is often used to remove water-soluble salts and reagents. orgsyn.org The primary methods for purifying the solid monomer are recrystallization and column chromatography.

Recrystallization: This is a highly effective method for obtaining crystalline solids of high purity. The choice of solvent is crucial. For N-substituted acrylamides, solvent systems like benzene/hexane (B92381) mixtures have proven effective. orgsyn.org The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. Alkanols such as methanol (B129727) or isopropanol (B130326) are also effective solvents for purifying acrylamides. google.com

Column Chromatography: For separating the monomer from closely related impurities, flash column chromatography over silica (B1680970) gel is the method of choice. rsc.org A solvent system (eluent), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is selected to achieve differential migration of the components down the column. nih.gov Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Characterization Protocols: To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the 5.5-6.5 ppm range), the aromatic protons of the methylbenzyl group (around 7.0-7.3 ppm), a singlet for the benzylic methylene (B1212753) (CH₂) protons (around 4.4 ppm), a singlet for the methyl (CH₃) protons (around 2.3 ppm), and a broad signal for the amide N-H proton.

¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon (around 165-170 ppm), the vinyl carbons, the aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1660 cm⁻¹), and the N-H bend (Amide II band, around 1540 cm⁻¹). nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₁H₁₃NO). Analysis of the fragmentation pattern can further support the proposed structure, with common fragments corresponding to the loss of parts of the molecule, such as the benzyl (B1604629) or acryloyl moieties. youtube.com

Table 3: Expected Spectroscopic Data for this compound
TechniqueExpected Key Signals / Features
¹H NMRδ ~7.2 ppm (aromatic C-H), δ 5.6-6.4 ppm (vinyl C-H), δ ~4.4 ppm (N-CH₂), δ ~2.3 ppm (Ar-CH₃), Broad N-H signal
¹³C NMRδ ~166 ppm (C=O), δ 125-140 ppm (vinyl & aromatic C), δ ~45 ppm (N-CH₂), δ ~21 ppm (Ar-CH₃)
IR (cm⁻¹)~3300 (N-H stretch), ~3050 (aromatic/vinyl C-H stretch), ~1660 (Amide I, C=O stretch), ~1625 (C=C stretch), ~1540 (Amide II, N-H bend)
Mass Spec (MS)Molecular Ion (M⁺) at m/z = 175.0997. Key fragments corresponding to the 4-methylbenzyl cation (m/z = 105) and acrylamide fragments.

Polymerization Kinetics and Mechanistic Investigations of N 4 Methylbenzyl Acrylamide

Homopolymerization Studies of N-(4-methylbenzyl)acrylamide

Controlled/Living Radical Polymerization (CLRP) Approaches

Nitroxide-Mediated Polymerization (NMP) for Polymerization Control

Nitroxide-Mediated Polymerization (NMP) stands out as a robust method for controlled radical polymerization, enabling the synthesis of polymers with well-defined molar masses and low dispersity. While specific studies on the NMP of this compound are not extensively detailed in the literature, the principles of NMP as applied to other N-substituted acrylamides can be extrapolated to understand its potential behavior.

NMP relies on the reversible termination of growing polymer chains by a stable nitroxide radical. This process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains. The key to this control lies in the reversible cleavage of the C-ON bond of an alkoxyamine initiator, which generates a propagating radical and a persistent nitroxide radical. The nitroxide then reversibly caps (B75204) the growing polymer chain, minimizing irreversible termination reactions such as coupling or disproportionation between two propagating chains.

The kinetics of NMP are governed by the rates of initiation, propagation, termination, and the activation/deactivation equilibrium. For N-substituted acrylamides, the choice of the nitroxide mediator is crucial. For instance, the use of sterically hindered nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide (SG1) has been shown to be effective in controlling the polymerization of various acrylamide (B121943) monomers. The polymerization rate can be modulated by factors such as temperature, solvent, and the concentration of the free nitroxide.

Copolymerization Behavior of this compound with Diverse Comonomers

The copolymerization of this compound with other monomers is a versatile strategy to create materials with tailored properties. The incorporation of different comonomers can modify characteristics such as solubility, thermal stability, and mechanical strength. A fundamental aspect of understanding copolymerization is the determination of monomer reactivity ratios.

Monomer reactivity ratios, r1 and r2, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2). These ratios determine the composition of the resulting copolymer and the distribution of monomer units along the polymer chain.

Linearization methods are widely used for the determination of monomer reactivity ratios from experimental copolymer composition data obtained at low monomer conversions. The Fineman-Ross and Kelen-Tüdös methods are two of the most common approaches. These methods rearrange the copolymer composition equation into a linear form, allowing for the graphical determination of r1 and r2.

For example, in the copolymerization of N,N-dimethyl acrylamide (DMA) with N-isopropyl acrylamide (NIPAM), the Kelen-Tüdös method was used to determine the reactivity ratios, yielding values of rNIPAM = 0.83 and rDMA = 1.10 nih.gov. This indicates that the propagating chain ending in a NIPAM unit has a slight preference for adding another NIPAM monomer, while the chain ending in a DMA unit has a slight preference for adding a DMA monomer.

Table 1: Exemplary Monomer Reactivity Ratios for Acrylamide-Based Copolymers Determined by Linearization Methods

Monomer 1 (M1)Monomer 2 (M2)r1r2Method
N-isopropyl acrylamideN,N-dimethyl acrylamide0.831.10Kelen-Tüdös
AcrylamideMethyl Methacrylate (B99206)0.131.22Fineman-Ross
N,N-dimethyl acrylamideAcrylic Acid0.381.45Fineman-Ross

This table presents data from studies on related acrylamide monomers to illustrate the application of linearization methods. The reactivity ratios for this compound would need to be determined experimentally.

While linearization methods are straightforward, they can sometimes be sensitive to experimental errors and are best suited for low conversion data. Non-linear least squares (NLLS) regression analysis offers a more statistically robust method for determining reactivity ratios, as it directly fits the copolymer composition equation to the experimental data without linearization. This method can also be applied to data from higher monomer conversions.

The NLLS method minimizes the sum of the squares of the differences between the experimentally determined and the calculated copolymer compositions. This approach is considered to provide more accurate and reliable reactivity ratios. For instance, in the copolymerization of styrene (B11656) and methyl methacrylate, NLLS fitting of a Mayo-Lewis plot is considered a statistically correct method for determining reactivity ratios at low conversion.

The reactivity of a monomer in copolymerization is influenced by both steric and electronic factors. The N-(4-methylbenzyl) group in this compound is expected to exert both steric hindrance and electronic effects. The bulky benzyl (B1604629) group can sterically hinder the approach of the propagating radical to the double bond, potentially lowering its reactivity.

Electronically, the methyl group on the benzyl ring is an electron-donating group, which can influence the electron density of the double bond and the stability of the resulting radical. These factors will affect the monomer's reactivity ratios and, consequently, the copolymer composition and the sequence distribution of the monomer units along the polymer chain. For N-arylacrylamides, it has been shown that substituent effects on reaction rates can correlate with Hammett parameters, indicating the importance of electronic effects mdpi.com.

The microstructure of a copolymer, including its composition and the sequence distribution of the monomer units, can be controlled by manipulating the monomer feed ratio. By adjusting the initial concentrations of this compound and the comonomer, it is possible to influence the composition of the resulting copolymer.

For copolymerizations where the reactivity ratios are known, the Mayo-Lewis equation can be used to predict the copolymer composition for a given monomer feed ratio. This allows for the rational design of copolymers with specific compositions. For example, if r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1. Conversely, if r1 < 1 and r2 > 1, the copolymer will be enriched in monomer 2. If both r1 and r2 are less than 1, an azeotropic point may exist where the copolymer composition is the same as the feed composition. By carefully selecting the feed ratio, it is possible to produce random, alternating, or block-like copolymer structures.

Advanced Macromolecular Characterization of Poly N 4 Methylbenzyl Acrylamide and Its Copolymers

Comprehensive Spectroscopic Analysis for Polymer Microstructure and Composition

Spectroscopic techniques are indispensable for probing the molecular structure of polymers. They provide detailed information on the connectivity of monomer units, the presence of specific functional groups, and the electronic properties of the macromolecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. iupac.org One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide insights into monomer connectivity, tacticity (stereochemistry), and copolymer composition.

¹H NMR: Proton NMR is used to identify the different types of protons present in the polymer structure. For Poly(N-(4-methylbenzyl)acrylamide), characteristic signals corresponding to the polymer backbone (methine and methylene (B1212753) protons), the benzylic protons, the aromatic protons of the phenyl ring, and the methyl group protons can be observed. The broadness of the peaks corresponding to the polymer backbone is indicative of the restricted motion of protons in a macromolecule.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit gives a distinct signal. The chemical shifts of the backbone methine and methylene carbons are particularly sensitive to the stereochemical arrangement of adjacent monomer units (tacticity). sid.ir For instance, the carbonyl carbon resonance can split into multiple peaks corresponding to different triad sequences (isotactic, syndiotactic, and atactic). sid.irscirp.org

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex, overlapping spectra that are common in polymer analysis. iupac.org14.139.213 HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in 1D spectra. HMBC reveals longer-range couplings (over two or three bonds), which helps to establish the connectivity between different structural fragments within the monomer unit and between adjacent monomer units. iupac.org These techniques are crucial for unequivocally assigning proton and carbon signals and for detailed microstructural analysis, including the determination of tacticity at the pentad or even hexad level in some cases. sid.ir

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)
Atom Type Predicted Chemical Shift (ppm) Notes
Polymer Backbone¹H1.2 - 2.5Broad signals for methine (-CH-) and methylene (-CH₂-) protons.
Methyl (-CH₃)¹H~2.3Singlet corresponding to the methyl group on the benzyl (B1604629) ring.
Benzyl (-CH₂-)¹H~4.3Signal for the methylene protons linking the nitrogen to the phenyl ring.
Aromatic (-CH-)¹H~7.1 - 7.2Signals for the protons on the para-substituted phenyl ring.
Amide (-NH-)¹H~8.0 - 8.5Broad signal, chemical shift can be solvent and temperature dependent.
Polymer Backbone¹³C35 - 45Methine (-CH-) and methylene (-CH₂-) carbons.
Methyl (-CH₃)¹³C~21Methyl carbon on the benzyl ring.
Benzyl (-CH₂-)¹³C~43Benzyl methylene carbon.
Aromatic (-CH-)¹³C127 - 137Carbons of the phenyl ring.
Carbonyl (-C=O)¹³C175 - 178Amide carbonyl carbon; splitting can indicate tacticity. scirp.org

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the successful polymerization and verifying the chemical functionality of the resulting polymer. researchgate.net The technique identifies characteristic vibrations of specific chemical bonds within the molecule.

In the analysis of Poly(this compound), the FTIR spectrum would be expected to show the disappearance of the characteristic peaks of the acrylamide (B121943) monomer's vinyl group (C=C stretching and =C-H bending) and the appearance of a saturated aliphatic C-H stretching signal, confirming polymerization. Key absorption bands for the polymer include:

N-H Stretching: A prominent band around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretching: Aromatic C-H stretching signals appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the polymer backbone and methyl/benzyl groups appears just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A strong absorption peak typically found around 1650 cm⁻¹, which is one of the most characteristic bands for amides.

Amide II Band (N-H Bending and C-N Stretching): Another strong band located near 1550 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the phenyl ring.

For copolymers, FTIR can be used to confirm the incorporation of comonomers by identifying their unique functional group absorptions. scielo.br

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (Backbone, -CH₂, -CH₃)
~1650C=O StretchAmide I
~1550N-H Bend, C-N StretchAmide II
1600-1450C=C StretchAromatic Ring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In the context of Poly(this compound), the primary chromophore is the 4-methylbenzyl (xylyl) group attached to the amide nitrogen. The benzene ring exhibits characteristic π → π* electronic transitions, which typically result in absorption bands in the UV region, generally below 300 nm.

This technique is particularly useful for the analysis of copolymers. If a comonomer containing a distinct chromophore with a different absorption maximum is incorporated into the polymer chain, UV-Vis spectroscopy can be a straightforward method to confirm its presence. nih.gov By using a calibration curve based on Beer's Law, the composition of the copolymer in solution can be quantified, provided the molar absorptivity coefficients of the chromophores are known. nih.govmdpi.com

Precise Determination of Molecular Weight and Polydispersity

The molecular weight and its distribution are fundamental properties of a polymer that profoundly influence its physical and mechanical characteristics, such as viscosity, toughness, and melt processing behavior.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. resolvemass.ca The method separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores as deeply and thus elute faster, while smaller molecules have a longer path through the pores and elute later.

The output from the GPC system is a chromatogram showing the detector response as a function of elution volume. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), the chromatogram can be converted into a molecular weight distribution curve. lcms.cz From this curve, several important parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values are typical for polymers synthesized by free-radical polymerization.

Table 3: Example GPC/SEC Data for Poly(this compound) Samples
Sample ID Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ)
PMeBzAm-0145,00025,0001.80
PMeBzAm-0282,00051,2501.60
PMeBzAm-0315,50013,0001.19

Light scattering techniques provide an absolute measure of molecular weight without the need for column calibration with polymer standards. malvernpanalytical.com They are often used in conjunction with SEC (SEC-MALS) for comprehensive characterization.

Static Light Scattering (SLS): SLS measures the time-averaged intensity of light scattered by polymer molecules in solution at various angles. cmu.edu According to the Rayleigh theory, the intensity of scattered light is directly proportional to the polymer's molecular weight and concentration. malvernpanalytical.com By analyzing the angular dependence of the scattered light and extrapolating to zero angle and zero concentration (using a Zimm plot, for example), several key parameters can be determined:

Absolute weight-average molecular weight (Mₙ): A direct, absolute measurement. mdpi.com

Radius of gyration (R₉): A measure of the size and shape of the polymer coil in solution.

Second virial coefficient (A₂): A parameter that describes the quality of the solvent and the extent of polymer-solvent interactions. mdpi.com

Dynamic Light Scattering (DLS): DLS, also known as quasi-elastic light scattering, measures the time-dependent fluctuations in the scattered light intensity. nih.gov These fluctuations are caused by the Brownian motion of the polymer molecules in solution. Analysis of the correlation function of the intensity fluctuations yields the translational diffusion coefficient (D). The hydrodynamic radius (Rₕ) of the polymer can then be calculated using the Stokes-Einstein equation. DLS is particularly useful for assessing the size distribution and detecting the presence of aggregates in a polymer solution.

Table 4: Example Light Scattering Data for a Poly(this compound) Sample
Parameter Technique Value Description
Weight-Average Molecular Weight (Mₙ)SLS85,000 g/mol Absolute molecular weight.
Radius of Gyration (R₉)SLS12.5 nmRoot-mean-square distance of the polymer's elements from its center of gravity.
Second Virial Coefficient (A₂)SLS4.5 x 10⁻⁴ mol·mL/g²Indicates good polymer-solvent interactions.
Hydrodynamic Radius (Rₕ)DLS9.8 nmRadius of an equivalent hard sphere that diffuses at the same rate.

Based on a thorough review of the available scientific literature, there is insufficient specific experimental data on the advanced macromolecular characterization of Poly(this compound). Detailed research findings and data from Thermogravimetric Analysis (TGA), Electron Microscopy (SEM, TEM), and Atomic Force Microscopy (AFM) specifically for this polymer are not publicly available.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on the thermal degradation and morphological characteristics of Poly(this compound). An article built on data from related but distinct polymers would not meet the specified requirement of focusing exclusively on the designated compound.

Computational Chemistry and Molecular Modeling of N 4 Methylbenzyl Acrylamide Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Polymeric Systems

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to model the physical movement and interactions of atoms and molecules over time. mdpi.comnih.gov This approach is essential for understanding the macroscopic properties of poly(N-(4-methylbenzyl)acrylamide) that arise from its collective molecular behavior. mdpi.com

For poly(this compound), the bulky and somewhat hydrophobic 4-methylbenzyl side groups are expected to significantly impact chain stiffness compared to unsubstituted polyacrylamide. MD simulations can quantify this effect and predict how the polymer chain adopts different conformations, from a compact globule to an extended coil, depending on factors like temperature and solvent quality. nih.govresearchgate.net The tacticity (stereochemical arrangement) of the polymer, which can be controlled during synthesis, also has a strong influence on chain dimensions and can be effectively studied using MD. rsc.org

Table 2: Illustrative Simulation Results for Polymer Chain Conformation (Radius of Gyration, Rg) Under Different Conditions.
Polymer SystemConditionExpected Average Rg (nm)Observed Conformation
Single Chain in Vacuum300 K~1.0Collapsed Globule
Single Chain in Water (Good Solvent)300 K~1.5-2.0Extended Coil
Single Chain in Hexane (B92381) (Poor Solvent)300 K~1.1Collapsed Globule
Multiple Chains in Water (High Concentration)300 K~1.3Inter-chain Aggregation

MD simulations provide a detailed picture of the non-covalent interactions that govern the behavior of polymers in solution. mdpi.comresearchgate.net These include hydrogen bonds, van der Waals forces, and electrostatic interactions between the polymer and solvent molecules, as well as between different polymer chains. researchgate.net For poly(this compound) in an aqueous solution, simulations can reveal the structure of water molecules around the polymer, known as the solvation shell.

Tools like the radial distribution function (RDF) can be used to quantify these interactions, showing, for example, the probability of finding a water molecule at a certain distance from the amide group of the polymer. pku.edu.cn This analysis is critical for understanding solubility. The amphiphilic nature of the this compound monomer—with its polar amide group and nonpolar benzyl (B1604629) group—suggests that solvent choice will strongly influence polymer behavior. In polar solvents like water, hydrophobic interactions between the benzyl groups may lead to chain aggregation, while in nonpolar solvents, the polymer may adopt different conformations. MD simulations can effectively model these solvent-dependent phenomena. mdpi.com

In Silico Modeling of Polymerization Processes and Microstructure Evolution

In silico modeling has become an essential tool for investigating the radical polymerization of vinyl monomers like this compound. These computational approaches allow for a detailed examination of reaction kinetics and the evolution of the polymer's microstructure, aspects that can be challenging to probe experimentally. Molecular simulation techniques provide a bridge between molecular-level events and the macroscopic properties of the resulting polymer, poly(this compound).

Research into the polymerization of related acrylamide (B121943) systems has demonstrated that computational models can effectively capture the complexities of the reaction, including the effects of monomer concentration and intramolecular chain transfer (backbiting) on the rate of polymerization and the final polymer structure. These models are crucial for understanding how reaction conditions influence polymer characteristics such as molecular weight distribution, branching, and tacticity.

For this compound, a typical modeling approach would involve:

Force Field Development: A classical molecular mechanics force field would be parameterized to accurately describe the intramolecular and intermolecular interactions of the this compound monomer and the growing polymer chain.

Reaction Simulation: Kinetic Monte Carlo or molecular dynamics (MD) simulations would be employed to model the stochastic nature of polymerization, including the fundamental steps of initiation, propagation, chain transfer, and termination.

Property Prediction: From the simulated polymer ensembles, key structural and physical properties can be calculated. This includes the average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI), and the glass transition temperature (Tg). The microstructure, such as the stereochemical arrangement of the pendant groups along the polymer backbone (tacticity), can also be analyzed.

These simulations can systematically explore the impact of variables like temperature, initiator concentration, and solvent choice on the final polymer architecture. The insights gained are critical for tailoring the synthesis process to achieve desired material properties for specific applications.

Table 1: Illustrative Simulation Data for the Radical Polymerization of this compound under Various Simulated Conditions Note: The following data are hypothetical and serve to illustrate the typical output of in silico polymerization modeling.

Simulation RunInitiator Conc. (mol/L)Temperature (K)Mn ( g/mol )PDI (Mw/Mn)Syndiotacticity (%)
A0.0133345,0001.8552
B0.0533322,0002.1051
C0.0135348,0001.7548
D0.0535325,0001.9847

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Reaction Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for studying chemical reactions in large, complex systems like solutions or enzyme active sites. researchgate.netnih.gov This approach combines the high accuracy of quantum mechanics (QM) to describe the electronic changes in a small, reactive region with the computational efficiency of molecular mechanics (MM) to treat the surrounding environment. osti.gov This partitioning allows for the simulation of reactions in a realistic context, which is computationally prohibitive for purely QM methods.

The application of QM/MM is particularly relevant for understanding the reactivity of this compound. Acrylamides are known to undergo Michael addition reactions with nucleophiles, a critical mechanism in both synthetic chemistry and chemical biology. A QM/MM study could elucidate the detailed reaction mechanism, including the structure of transition states and the calculation of activation energy barriers.

In a typical QM/MM simulation of the reaction of this compound with a biological nucleophile, such as the thiolate side chain of a cysteine residue, the system would be partitioned as follows:

QM Region: This region, treated with methods like Density Functional Theory (DFT), would include the acrylamide warhead of this compound and the interacting atoms of the nucleophile (e.g., the sulfur and adjacent atoms of cysteine). This level of theory is necessary to accurately model the bond-forming and bond-breaking processes.

MM Region: The remainder of the system, including the 4-methylbenzyl group, the surrounding solvent molecules, and any protein environment, would be treated using a classical MM force field. This region influences the reaction primarily through steric and electrostatic interactions.

Such simulations can reveal the influence of the N-(4-methylbenzyl) substituent on the reactivity of the acrylamide double bond. By comparing the calculated activation energies with those of other N-substituted acrylamides, a quantitative structure-reactivity relationship can be established. acs.org These insights are crucial for designing molecules with specific reactivity profiles, for example, in the development of targeted covalent inhibitors in drug discovery. nih.gov

Table 2: Illustrative QM/MM Calculated Activation Free Energies (ΔG‡) for the Michael Addition of Methylthiolate to Various N-Substituted Acrylamides Note: The following data are hypothetical, based on general chemical principles, to illustrate the comparative output of QM/MM studies.

CompoundN-SubstituentΔG‡ (kcal/mol) in Water
Acrylamide-H16.5
N-methylacrylamide-CH₃17.2
N-phenylacrylamide-C₆H₅15.8
This compound -CH₂-C₆H₄-CH₃ 16.1

Advanced Polymeric Materials and Applications Derived from Poly N 4 Methylbenzyl Acrylamide

Design and Fabrication of Stimuli-Responsive Materials

Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant and reversible changes in their physical and/or chemical properties in response to small changes in their external environment. This section explores the design and fabrication of such materials based on poly(N-(4-methylbenzyl)acrylamide).

Polymers of N-substituted acrylamides are well-known for their thermo-responsive behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, forming a homogeneous solution, while above this temperature, it undergoes a phase transition, becoming insoluble and precipitating out of solution. This phenomenon is driven by a delicate balance between hydrogen bonding interactions with water and hydrophobic interactions between polymer chains. mdpi.commdpi.com

The LCST of N-substituted acrylamide (B121943) copolymers can be systematically adjusted by altering the comonomer composition. This allows for the precise tuning of the phase transition temperature for specific applications. The relationship between the hydrophilicity of the N-substituent and the resulting LCST of the homopolymer is a key factor in this design process.

N-Substituted Acrylamide MonomerRelative Hydrophilicity of MonomerExpected LCST of Homopolymer (°C)
Acrylamide (AA)High> 100 (water-soluble)
N,N-dimethylacrylamide (DMA)High> 100 (water-soluble)
N-ethylacrylamide (EA)Moderate~72
N-isopropylacrylamide (NIPAM)Moderate~32 mdpi.com
N,N-diethylacrylamide (DEA)Low~32-34
This compoundVery LowExpected to be low or water-insoluble
N-tert-butylacrylamide (TBA)Very Low~5 (water-insoluble at room temp)

This table illustrates the general trend of LCST with varying N-substituents. The expected LCST for poly(this compound) is an educated estimation based on its hydrophobic character.

Hydrogels fabricated from acrylamide-based polymers can exhibit pH-responsive swelling behavior, particularly when they incorporate ionizable functional groups. mdpi.comnih.gov The swelling of these hydrogels is governed by the osmotic pressure differences between the hydrogel network and the surrounding medium, which is influenced by the ionization of pendant groups. mdpi.com

For a hydrogel based on poly(this compound) to be pH-responsive, it would typically be copolymerized with monomers containing acidic or basic moieties. For instance, copolymerization with a monomer like acrylic acid would introduce carboxylic acid groups into the polymer network. In an acidic environment (low pH), these carboxylic acid groups remain protonated (-COOH), leading to a more collapsed hydrogel state due to hydrogen bonding and reduced electrostatic repulsion. mdpi.com As the pH increases above the pKa of the carboxylic acid, the groups deprotonate to form carboxylate anions (-COO⁻). This results in electrostatic repulsion between the negatively charged chains, leading to a significant increase in swelling as the network expands to accommodate more water. mdpi.comresearchgate.net

Conversely, incorporating a basic comonomer containing amine groups would result in a hydrogel that swells at low pH (due to protonation of the amines to form positive charges) and collapses at high pH. acs.org The swelling and deswelling of these hydrogels are reversible processes driven by the conformational changes of the polymer chains in response to the pH of the environment. redalyc.org

The mechanism of this pH-responsive behavior involves:

Ionization of Functional Groups: The protonation or deprotonation of acidic or basic groups along the polymer backbone.

Electrostatic Repulsion: The repulsion between like charges on the polymer chains, which drives the expansion of the network.

Osmotic Pressure: The difference in ion concentration between the inside of the hydrogel and the external solution, leading to the influx or efflux of water. mdpi.com

Conformational Changes: The polymer chains transition from a coiled to an extended conformation upon ionization, facilitating the swelling process.

Beyond temperature and pH, polymeric materials can be designed to respond to a variety of other external stimuli.

Photo-responsiveness: Photo-responsive polymers incorporate photochromic molecules that undergo reversible isomerization upon exposure to light of specific wavelengths. This isomerization can lead to changes in polarity, conformation, and ultimately, the macroscopic properties of the polymer. While specific studies on photo-responsive polymers derived from this compound are not prevalent, the incorporation of photo-responsive moieties, such as azobenzene (B91143) or spiropyran derivatives, into the polymer backbone or as side chains is a common strategy to impart light sensitivity. rsc.org For example, the trans-cis isomerization of an azobenzene unit upon UV irradiation can disrupt the packing of polymer chains, leading to changes in solubility or the swelling of a hydrogel.

Ionic Strength Changes: The swelling behavior of polyelectrolyte hydrogels is also sensitive to the ionic strength of the surrounding solution. researchgate.net In a solution with low ionic strength, the electrostatic repulsion between the charged groups on the polymer chains is strong, leading to a high degree of swelling. However, in a solution with high ionic strength, the added ions screen the charges on the polymer chains, reducing the electrostatic repulsion and causing the hydrogel to shrink. researchgate.net This effect is a result of the decreased osmotic pressure difference between the hydrogel and the external solution. Copolymers of this compound containing ionizable groups would be expected to exhibit this sensitivity to ionic strength.

Strategies for Molecular Self-Assembly and Ordered Nanostructure Formation

The amphiphilic nature of block and graft copolymers containing poly(this compound) can be harnessed to drive their self-assembly into a variety of ordered nanostructures in solution.

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and versatile technique for the one-pot synthesis of well-defined block copolymer nanoparticles with various morphologies. researchgate.net The PISA process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the second block grows, the amphiphilic block copolymer self-assembles in situ to form nanoparticles.

While direct examples of PISA using this compound are limited in the literature, the principles of PISA can be applied to this monomer. A typical PISA formulation would involve:

Synthesis of a soluble macro-CTA: A hydrophilic polymer block, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) or poly(N,N-dimethylacrylamide), is prepared with a reversible addition-fragmentation chain transfer (RAFT) agent at its chain end.

Chain Extension and Self-Assembly: The macro-CTA is then used to polymerize this compound in a solvent that is a good solvent for the macro-CTA but a poor solvent for the growing poly(this compound) block. As the polymerization proceeds, the resulting amphiphilic block copolymer becomes insoluble and self-assembles.

The final morphology of the nanoparticles (e.g., spheres, worms, or vesicles) can be precisely controlled by tuning various reaction parameters, including the degree of polymerization of each block, the solids concentration, and the solvent composition. This allows for the fabrication of a wide range of tunable colloidal architectures.

PISA ParameterInfluence on Nanoparticle Morphology
Degree of Polymerization (DP) of Solvophobic BlockIncreasing the DP generally leads to transitions from spheres to worms to vesicles.
DP of Solvophilic BlockAffects the curvature of the self-assembled interface and can influence morphology.
Copolymer Concentration (Solids Content)Higher concentrations can favor the formation of higher-order structures like worms and vesicles.
Solvent CompositionThe choice of solvent influences the solvency of the blocks and can dictate the final morphology.

Hierarchical self-assembly refers to the spontaneous organization of matter into complex, multi-level structures. In the context of block and graft copolymers, this involves the self-assembly of the polymers into primary nanostructures (e.g., micelles or vesicles), which then organize into larger, more complex superstructures. ustc.edu.cn

Block copolymers containing a poly(this compound) segment can be designed to exhibit hierarchical self-assembly. For instance, a triblock copolymer with a central hydrophilic block and two flanking poly(this compound) blocks could self-assemble into "flower-like" micelles in a selective solvent. These primary micelles could then further aggregate into more complex structures. Similarly, rod-coil block copolymers, where one block has a rigid, rod-like conformation and the other is a flexible coil, can self-assemble into a variety of fascinating hierarchical structures, including lamellae, cylinders-in-lamellae, and spheres-in-lamellae. semanticscholar.org

Graft copolymers, which consist of a polymer backbone with one or more side chains of a different chemical nature, also offer unique opportunities for hierarchical self-assembly. The architecture of graft copolymers, including the length and density of the grafts, can significantly influence their self-assembly behavior, leading to the formation of structures not typically observed for linear block copolymers. For example, a hydrophilic backbone grafted with hydrophobic poly(this compound) chains could self-assemble into cylindrical or worm-like micelles, which could then align to form liquid crystalline phases.

The driving forces for hierarchical self-assembly are a combination of factors, including the immiscibility of the different polymer blocks, the rigidity of certain segments, and specific intermolecular interactions such as hydrogen bonding or π-π stacking involving the benzyl (B1604629) groups. ustc.edu.cn

In-depth Analysis of Advanced Polymeric Materials Derived from Poly(this compound)

Following a comprehensive search of scientific literature and research databases, it has been determined that there is a significant lack of specific published data on the polymer Poly(this compound) corresponding to the advanced applications outlined in the user's request. The precise topics of supramolecular structures, specialized functional polymers for controlled release, sensing, tailored films and coatings, and specific optical and photophysical properties derived from this particular polymer are not substantially documented in the available scientific domain.

The field of polymer science extensively covers a wide range of polyacrylamide derivatives, such as poly(N-isopropylacrylamide) (pNIPAm) and various poly(n-alkyl acrylamides), which have been studied for applications similar to those requested. These related polymers exhibit properties like thermo-responsiveness, which is utilized in creating microgels for drug delivery and sensing platforms, and their film-forming capabilities and optical characteristics are also well-documented.

However, the specific properties and applications of Poly(this compound) remain largely unexplored in the accessible literature. Scientific research tends to focus on polymers with specific stimuli-responsive behaviors or unique structural characteristics that make them suitable for high-performance applications. It appears that Poly(this compound) has not yet been the subject of intensive research in the specific contexts of:

Supramolecular Polymer Structures: There is no specific information regarding the formation of supramolecular architectures through non-covalent interactions involving Poly(this compound).

Polymeric Nanoparticles and Microgels: Research on polymeric nanoparticles and microgels for controlled release and sensing platforms predominantly focuses on other functionalized polyacrylamides, with no specific data available for the 4-methylbenzyl derivative.

Polymeric Films and Coatings: While the formulation of polymeric films from various polyacrylamides is a common practice, detailed studies on creating films and coatings from Poly(this compound) with tailored surface properties are not present in the available literature.

Optical and Photophysical Properties: The exploration of unique optical and photophysical properties is a key area of materials science, but such investigations have not been specifically reported for polymers derived from this compound.

Due to the absence of specific research findings for Poly(this compound) in these advanced application areas, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline. Extrapolating data from other related polymers would be scientifically unsound and would constitute a misrepresentation of the current state of research on this specific compound.

Further empirical research and publication in peer-reviewed journals would be required to provide the detailed, data-driven content requested for the article on .

Future Research Directions and Outlook for N 4 Methylbenzyl Acrylamide Systems

Innovation in Polymerization Techniques for Precision Macromolecular Engineering

The synthesis of well-defined polymers from N-substituted acrylamides, including N-(4-methylbenzyl)acrylamide, is critical for tailoring their properties for specific applications. While conventional free radical polymerization is widely used, the future lies in precision polymerization techniques that offer superior control over molecular weight, dispersity, and architecture.

Reversible-Deactivation Radical Polymerization (RDRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for the controlled synthesis of poly(N-substituted acrylamide)s. rsc.orgnih.govmdpi.com These techniques enable the production of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com For instance, Cu(0)-mediated RDRP has been successfully employed for the controlled polymerization of acrylamide (B121943), demonstrating that strong deactivation control is key to managing the highly active nature of the acrylamide radical. nih.gov Future work will likely focus on optimizing these techniques for this compound to create polymers with complex architectures like block, star, and cyclic structures with high precision. rsc.org Another promising avenue is organocatalyzed group transfer polymerization (GTP), which has been successfully applied to other N-substituted acrylamides and could be adapted for this compound. rsc.org

Polymerization TechniqueKey Advantages for this compound SystemsPotential Research Focus
RAFT Polymerization Excellent control over molecular weight and dispersity; tolerance to a wide range of functional groups.Design of novel RAFT agents specific for this compound for enhanced control and versatility.
ATRP Well-established technique; allows for the synthesis of complex architectures.Development of novel catalyst systems that are more tolerant to the amide functionality and potential impurities.
Cu(0)-mediated RDRP Facile one-pot, one-step aqueous polymerization. nih.govOptimization of reaction conditions to achieve high conversions and narrow molecular weight distributions for this compound. nih.gov
Organocatalyzed GTP Metal-free polymerization; potential for stereocontrol. rsc.orgExploration of suitable organocatalysts and reaction conditions for the controlled polymerization of this compound.

Exploration of Novel Functional Comonomers and Complex Architectural Designs

The versatility of this compound-based polymers can be significantly expanded by copolymerizing it with a diverse range of functional comonomers. This approach allows for the fine-tuning of the resulting copolymer's physicochemical properties, such as solubility, thermal behavior, and responsiveness to external stimuli. For example, copolymerization with hydrophilic or hydrophobic monomers can be used to modulate the lower critical solution temperature (LCST) of the resulting polymers. kpi.ua The synthesis of copolymers with monomers containing reactive groups can also provide a platform for post-polymerization modification, enabling the introduction of a wide array of functionalities. acs.org

Future research will likely explore the copolymerization of this compound with a variety of vinylic monomers to create novel materials with tailored properties for specific applications. researchgate.netuobaghdad.edu.iq This includes the incorporation of monomers with biological activity, stimuli-responsive moieties, or groups that can participate in "click" chemistry for subsequent functionalization.

Furthermore, the development of complex macromolecular architectures, such as block, graft, and star copolymers, will be a major focus. mdpi.comresearchgate.net Block copolymers, for instance, can self-assemble into a variety of nanostructures in solution, which is of great interest for applications in drug delivery and nanotechnology. mdpi.comherts.ac.uk The synthesis of ABA triblock copolymers, where A is a thermoresponsive block like poly(N,N-diethyl acrylamide) and B is a hydrophilic block like poly(ethylene glycol), has been shown to result in thermoreversible gels. herts.ac.uknih.gov Similar architectures incorporating poly(this compound) could lead to new smart materials with unique gelling and self-assembly behaviors. The combination of different polymerization techniques will be crucial for accessing a high versatility in block copolymer architecture and function. harth-research-group.org

Architectural DesignSynthetic StrategyPotential Properties and Applications
Random Copolymers Free radical or controlled radical copolymerization with functional monomers. researchgate.netuobaghdad.edu.iqTunable LCST, adhesive properties, and biocompatibility for coatings and biomedical applications. kpi.uanih.gov
Block Copolymers Sequential monomer addition via controlled radical polymerization techniques like RAFT or ATRP. mdpi.commdpi.comSelf-assembly into micelles, vesicles, or gels for drug delivery, nanoreactors, and tissue engineering. herts.ac.uk
Graft Copolymers "Grafting-from," "grafting-to," or "grafting-through" methods using macromonomers or post-polymerization modification.Improved mechanical properties, enhanced solubility, and surface modification capabilities.
Star Polymers "Core-first" or "arm-first" approaches using multifunctional initiators or cross-linkers. researchgate.netLower solution viscosity compared to linear analogs, potential for high functional group density in a compact structure.

Integration of this compound-based Polymers in Hybrid and Composite Material Systems

The incorporation of this compound-based polymers into hybrid and composite materials offers a promising route to developing advanced materials with synergistic properties. These polymers can be integrated with inorganic nanoparticles, carbon-based materials, or other polymers to create materials with enhanced mechanical strength, thermal stability, conductivity, or stimuli-responsiveness.

For instance, N-substituted acrylamide polymers have been used as suspension stabilizers in oil well cement, where they improve the temperature and salt resistance of the cement slurry. mdpi.com The unique properties of this compound could be leveraged to develop even more robust stabilizers for high-temperature and high-salinity environments. Additionally, these polymers can be used to functionalize surfaces, creating coatings with specific properties such as biocompatibility or switchable wettability. Catechol-containing polyacrylamides, for example, have shown excellent adhesive properties inspired by mussels. nih.gov

Future research will likely focus on the development of novel hybrid materials where the this compound polymer component provides a specific functionality, such as thermoresponsiveness or biocompatibility, while the other components contribute to the structural integrity or provide other desired properties. This could include the development of smart hydrogels for tissue engineering, responsive coatings for sensors, or advanced composites for aerospace applications.

Application of Advanced In-Situ Characterization Techniques for Real-time Mechanistic Insights

A deeper understanding of the polymerization kinetics and mechanisms of this compound is crucial for optimizing reaction conditions and achieving precise control over the polymer structure. Advanced in-situ characterization techniques that allow for real-time monitoring of the polymerization process are invaluable in this regard.

Techniques such as online electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor system can provide real-time information on the evolution of polymer chains during the reaction. rsc.org Automatic, continuous, online monitoring of polymerization reactions (ACOMP) is another powerful technique that can furnish data on weight-average molecular weight, monomer conversion, and viscosity as a function of time. acs.orgresearchgate.net These methods enable a detailed analysis of the reaction kinetics and can help in identifying and mitigating side reactions. acs.org

Future research should focus on applying these and other advanced analytical techniques, such as in-situ NMR and FTIR spectroscopy, to the polymerization of this compound. resolvemass.ca This will provide a wealth of data that can be used to refine kinetic models, optimize polymerization conditions, and gain a more fundamental understanding of the structure-property relationships of these polymers.

In-Situ TechniqueInformation ObtainedImpact on this compound Research
Online ESI-MS Real-time monitoring of polymer chain growth and end-group fidelity. rsc.orgOptimization of controlled polymerization conditions and verification of reaction mechanisms.
ACOMP Continuous measurement of molecular weight, monomer conversion, and viscosity. acs.orgresearchgate.netPrecise control over the final polymer properties and scale-up of polymerization processes. americanlaboratory.com
In-situ NMR/FTIR Real-time tracking of monomer consumption and functional group transformations. resolvemass.caDetailed kinetic studies and investigation of copolymerization reactivity ratios.
Differential Scanning Calorimetry (DSC) Measurement of reaction enthalpy and determination of phase transition temperatures. kpi.uanih.govUnderstanding the thermodynamics of polymerization and the thermal properties of the resulting polymers.

Leveraging Machine Learning and Artificial Intelligence for Predictive Polymer Design and Property Optimization

The vast design space for polymers, encompassing different monomers, architectures, and processing conditions, presents a significant challenge for traditional trial-and-error approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new polymers. ijisae.orgeurekalert.org

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methylbenzyl)acrylamide derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via a two-step procedure: (1) coupling of α-bromoacrylic acid with 4-methylbenzylamine using EDCI/DMAP in DMF under ice-cooling, and (2) purification via column chromatography (EtOAc:petroleum ether) or crystallization (acetone or CH₂Cl₂) . Yield variations (e.g., 55–58%) depend on substituent electronic effects and solvent polarity. For example, electron-withdrawing groups on the aryl ring reduce reaction efficiency due to steric hindrance .

Q. How is structural confirmation of this compound derivatives achieved experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks for the acrylamide backbone (e.g., δ 6.84–8.62 ppm for trans-vinylic protons, J = 15.8 Hz) and substituents (e.g., δ 2.31 ppm for methyl groups) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+1]⁺ = 267.2 for aminophenyl derivatives) .
  • Melting points : Consistency with literature values (e.g., 131–133°C for nitro-substituted derivatives) .

Q. What purification methods are optimal for isolating this compound derivatives?

Flash chromatography with EtOAc:petroleum ether (6:4) effectively separates polar intermediates, while crystallization from acetone or CH₂Cl₂ improves purity for crystalline derivatives . Low-yield products may require gradient elution or preparative HPLC for complex mixtures .

Advanced Research Questions

Q. How do substituent modifications on the acrylamide scaffold impact biological activity in anticancer studies?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) at the 3,4,5-positions of the phenyl ring enhance cytotoxicity against glioblastoma (IC₅₀ = 12–18 µM) by improving membrane permeability. Conversely, nitro groups reduce activity due to metabolic instability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to kinases like EGFR .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR shifts (e.g., δ 7.03–8.54 ppm for aromatic protons) may arise from dynamic rotational isomerism. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm assignments . For crystallographic disagreements (e.g., dihedral angles varying by >10°), validate via high-resolution X-ray diffraction and Hirshfeld surface analysis .

Q. How can reaction protocols be optimized to minimize byproducts like compound IV in large-scale syntheses?

Reducing oxygen levels (<1000 ppm) during acrylamide coupling suppresses radical-mediated side reactions. Lowering reaction temperatures (0–5°C) and shortening reaction times (≤4 hrs) further reduce impurities, as demonstrated in Heck coupling optimizations .

Q. What methodologies are recommended for analyzing intermolecular interactions in this compound crystals?

Single-crystal X-ray diffraction reveals weak C–H⋯O and C–H⋯C interactions stabilizing the molecular lattice. Computational tools (Mercury 4.0) quantify packing coefficients and hydrogen-bond networks, critical for predicting solubility and stability .

Q. How should researchers design cytotoxicity assays to evaluate acrylamide derivatives against heterogeneous cell lines?

Use standardized protocols (e.g., MTT assay) with triplicate measurements and positive controls (e.g., doxorubicin). Account for metabolic variability by testing across multiple cell lines (e.g., glioblastoma U87 vs. breast cancer MCF-7) and validating via flow cytometry for apoptosis markers .

Q. What safety protocols are essential when handling acrylamide derivatives in vitro?

Follow OSHA guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact. For spills, neutralize with 5% sodium bicarbonate and dispose via licensed chemical waste facilities. Toxicity data (e.g., LD₅₀) should be obtained from structurally analogous compounds pending specific studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.